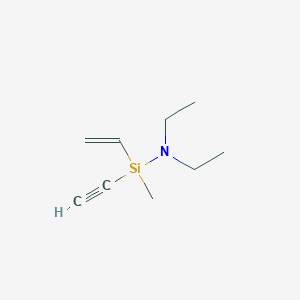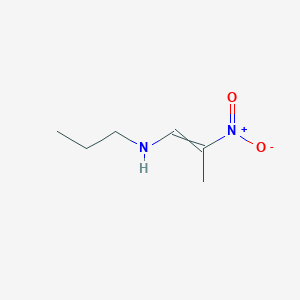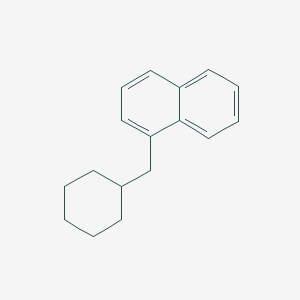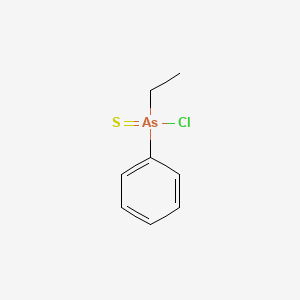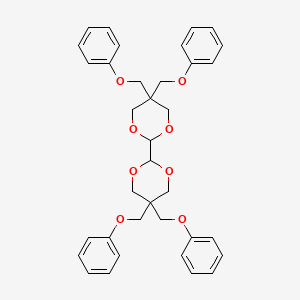
5,5,5',5'-Tetrakis(phenoxymethyl)-2,2'-bi-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes multiple phenoxymethyl groups attached to a bi-1,3-dioxane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane typically involves the reaction of phenol derivatives with formaldehyde under acidic or basic conditions to form phenoxymethyl groups. These groups are then attached to a bi-1,3-dioxane core through a series of condensation reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenoxymethyl groups to hydroxymethyl groups.
Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives.
科学的研究の応用
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenoxymethyl groups can interact with enzymes and receptors, modulating their activity. The bi-1,3-dioxane core provides structural stability and can influence the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
- 5,5’,5’‘,5’‘’-(1,3,6,8-pyrenetetrayl)tetrakis-1,3-Benzenedicarboxylic acid
- 4,4´,4´´,4´´´-tetra(tert-butyl)-5,5´,5´´,5´´´-tetrakis(phenylsulfanyl)phthalocyanines
Uniqueness
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is unique due to its specific arrangement of phenoxymethyl groups and the bi-1,3-dioxane core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
64960-64-1 |
|---|---|
分子式 |
C36H38O8 |
分子量 |
598.7 g/mol |
IUPAC名 |
2-[5,5-bis(phenoxymethyl)-1,3-dioxan-2-yl]-5,5-bis(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C36H38O8/c1-5-13-29(14-6-1)37-21-35(22-38-30-15-7-2-8-16-30)25-41-33(42-26-35)34-43-27-36(28-44-34,23-39-31-17-9-3-10-18-31)24-40-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2 |
InChIキー |
URRGLOWOCUPONF-UHFFFAOYSA-N |
正規SMILES |
C1C(COC(O1)C2OCC(CO2)(COC3=CC=CC=C3)COC4=CC=CC=C4)(COC5=CC=CC=C5)COC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


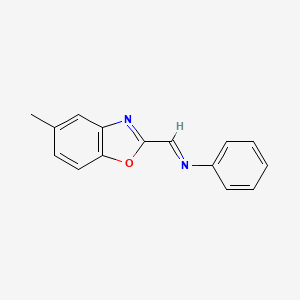
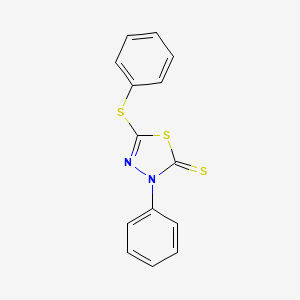
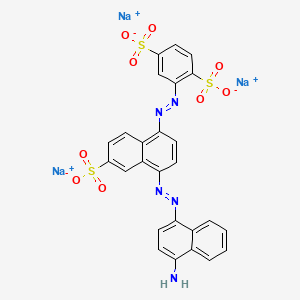
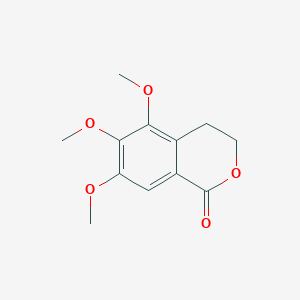

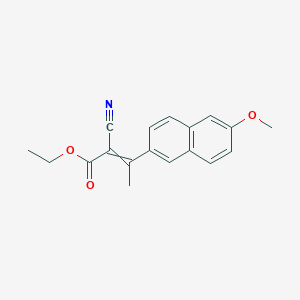


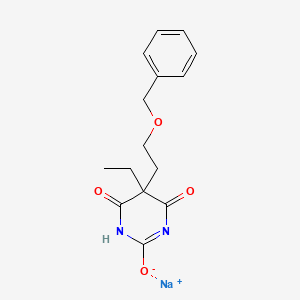
![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
